1,3,5-Tris(2-pyridyl)benzene
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Overview
Description
Pyridine, 2,2’,2’'-(1,3,5-benzenetriyl)tris- is a chemical compound with the molecular formula C21H15N3. It is also known as 1,3,5-tris(2-pyridyl)benzene. This compound is characterized by its unique structure, where three pyridine rings are attached to a central benzene ring. It is commonly used in various scientific research applications due to its interesting chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,2’,2’'-(1,3,5-benzenetriyl)tris- typically involves the reaction of pyridine derivatives with a benzene core. One common method involves the use of 2-bromopyridine and 1,3,5-tribromobenzene as starting materials. These reactants undergo a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere .
Industrial Production Methods
Industrial production of Pyridine, 2,2’,2’'-(1,3,5-benzenetriyl)tris- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,2’,2’'-(1,3,5-benzenetriyl)tris- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation reactions
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives
Scientific Research Applications
Pyridine, 2,2’,2’'-(1,3,5-benzenetriyl)tris- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Pyridine, 2,2’,2’'-(1,3,5-benzenetriyl)tris- involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can lead to the formation of stable metal complexes, which can exhibit various catalytic, electronic, and photophysical properties. The compound’s unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-tris(2-pyridyl)benzene
- 1,3,5-tris(4-pyridyl)benzene
- 1,3,5-tris(3-pyridyl)benzene
Uniqueness
Pyridine, 2,2’,2’'-(1,3,5-benzenetriyl)tris- is unique due to its specific arrangement of pyridine rings around the benzene core. This structure provides distinct electronic and steric properties, making it particularly useful in forming stable metal complexes and in applications requiring precise molecular interactions .
Properties
CAS No. |
124960-21-0 |
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Molecular Formula |
C21H15N3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(3,5-dipyridin-2-ylphenyl)pyridine |
InChI |
InChI=1S/C21H15N3/c1-4-10-22-19(7-1)16-13-17(20-8-2-5-11-23-20)15-18(14-16)21-9-3-6-12-24-21/h1-15H |
InChI Key |
JEFAVAGBVRSVMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
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